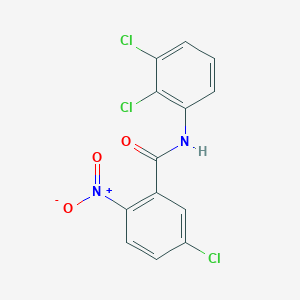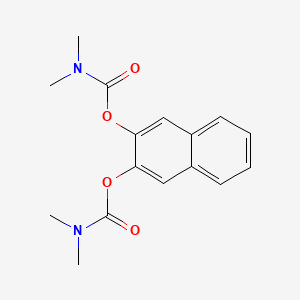![molecular formula C20H14N2O2S B5711170 4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)
4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid, commonly known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPB is a member of the benzoic acid family, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
作用機序
The mechanism of action of CPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CPB has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are mediators of inflammation. CPB has also been found to inhibit the activity of PDE4, which is involved in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various physiological processes.
Biochemical and Physiological Effects:
CPB has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases. CPB has also been found to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels, which are essential for tumor growth and metastasis.
実験室実験の利点と制限
CPB has several advantages as a research tool, including its high potency and selectivity for various enzymes and signaling pathways. However, CPB also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on CPB. One area of interest is the development of CPB analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the role of CPB in various disease models, including inflammatory diseases and cancer. Finally, the development of CPB as a therapeutic agent for human diseases is an exciting area of research that requires further investigation.
Conclusion:
In conclusion, CPB is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPB has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. Despite its limitations, CPB remains an important research tool for investigating various enzymes and signaling pathways. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of CPB.
合成法
The synthesis of CPB involves a multistep reaction that includes the condensation of 2-chloro-5-nitropyridine with thiophenol, followed by the reduction of the nitro group with iron powder and acetic acid. The resulting compound is then reacted with 4-cyanobenzoic acid to yield CPB. The overall yield of the reaction is approximately 30-40%, and the purity of the product can be increased through recrystallization.
科学的研究の応用
CPB has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. CPB has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and carbonic anhydrase (CA).
特性
IUPAC Name |
4-[(3-cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c21-12-17-10-11-18(15-4-2-1-3-5-15)22-19(17)25-13-14-6-8-16(9-7-14)20(23)24/h1-11H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUWXSXJDPIEQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)

![1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine](/img/structure/B5711099.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)

![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)


![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)

![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)

